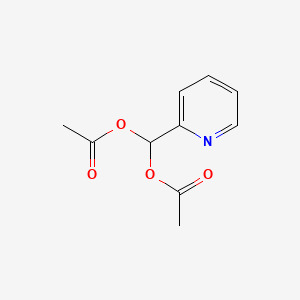

Pyridin-2-ylmethanediyl diacetate

Description

Structure

3D Structure

Properties

CAS No. |

6885-17-2 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

[acetyloxy(pyridin-2-yl)methyl] acetate |

InChI |

InChI=1S/C10H11NO4/c1-7(12)14-10(15-8(2)13)9-5-3-4-6-11-9/h3-6,10H,1-2H3 |

InChI Key |

DBHMEBUYCVXYKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=N1)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridin 2 Ylmethanediyl Diacetate and Its Analogues

Chemo- and Regioselective Synthesis of Pyridin-2-ylmethanediyl Diacetate

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired functional group transformations without affecting other reactive sites in the molecule.

Direct acetalization or diacetylation from pyridine-2-carbaldehyde is a primary route for the synthesis of this compound. This typically involves the reaction of the aldehyde with an acetylating agent. A common method for forming acetals from pyridine-2-carbaldehyde is the reaction with alcohols or diols in the presence of an acid catalyst. For instance, the reaction with ethylene (B1197577) glycol using p-toluenesulfonic acid as a catalyst yields the corresponding cyclic acetal (B89532) with good efficiency. smolecule.com This principle can be extended to the formation of diacetates by using acetic anhydride (B1165640), often in the presence of an acid catalyst.

The reaction of pyridine-2-carbaldehyde with acetic anhydride can lead to the formation of the geminal diacetate. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of two molecules of acetic anhydride. This approach is analogous to the formation of other geminal diacetates from aldehydes.

A related synthesis is that of Bisacodyl, a triphenylmethane (B1682552) derivative, which shares a similar core structure where a pyridine (B92270) ring is attached to a carbon bearing two acetate (B1210297) groups linked via phenyl rings. wikipedia.org The synthesis of analogues such as 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate further illustrates the utility of this synthetic approach for creating complex molecules based on the pyridin-2-ylmethanediyl core. nih.gov

Table 1: Examples of Direct Acetalization/Diacetylation Approaches

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Pyridine-2-carbaldehyde | Ethylene glycol, p-toluenesulfonic acid | Pyridine-2-carbaldehyde ethylene acetal | smolecule.com |

| 2-Amino-4-methylpyridine | 1. Diazotization 2. PCl5/POCl3 3. NaOMe | 2-Methoxy-4-methylpyridine | rsc.org |

| 2-Pyridinecarboxaldehyde (B72084) | γ-hydroxy-α,β-acetylenic esters | Highly functionalized cyclic acetals | nih.gov |

Oxidative acetalization provides an alternative pathway, typically starting from 2-methylpyridine (B31789). The methyl group of 2-methylpyridine is reactive and can be oxidized to an aldehyde, which can then be converted to the diacetate. chemicalbook.com However, direct oxidation to the aldehyde can be challenging, and often the reaction proceeds to the more stable pyridine-2-carboxylic acid. chemicalbook.com

One reported method involves the oxidation of a substituted 2-methylpyridine, 3,5-dinitro-2-methylpyridine, with selenium dioxide to form the corresponding aldehyde. This aldehyde is then protected as a cyclic ethylene acetal. nih.gov This two-step process of oxidation followed by acetalization is a viable, albeit indirect, route.

Another study on the N-oxidation of 5-[(acetylamino)methyl]-2-methylpyridine followed by rearrangement with acetic anhydride yielded the acetate derivative, 5-[(acetylamino)methyl]-2-(acetoxymethyl)pyridine. nih.gov Repetition of this N-oxidation and rearrangement sequence on the monoacetate produced the diacetate derivative. nih.gov This suggests a pathway for forming diacetates through a series of oxidation and rearrangement steps.

Attempts at direct photo-oxidative conversion of 2-methylpyridine to its corresponding methyl ester, which would proceed via a dimethyl acetal intermediate, have been reported to yield only trace amounts of the desired product, highlighting the challenges associated with direct oxidative functionalization of the methyl group in this specific substrate. researchgate.net

Table 2: Oxidative Approaches to Pyridine-2-carbaldehyde Derivatives

| Starting Material | Oxidant/Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 3,5-Dinitro-2-methylpyridine | Selenium dioxide | 3,5-Dinitropyridine-2-carboxaldehyde | nih.gov |

| 5-[(acetylamino)methyl]-2-methylpyridine | 1. N-Oxidation 2. Acetic anhydride | 5-[(acetylamino)methyl]-2-(acetoxymethyl)pyridine | nih.gov |

| 2-Methylpyridine | Light, CBr4, Methanol | Trace amounts of methyl picolinate | researchgate.net |

Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound. Lipases are particularly well-suited for esterification and transesterification reactions under mild conditions.

Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), has been shown to be an effective catalyst for the synthesis of pyridine esters. nih.gov In a typical procedure, a nicotinic acid is reacted with an alcohol in the presence of Novozym 435 in an organic solvent like n-hexane. nih.gov This methodology can be adapted for the synthesis of this compound from pyridine-2-carbaldehyde and an acetyl donor.

The transesterification of a racemic diol with 2,2,2-trichloroethyl acetate catalyzed by pancreatin (B1164899) has been reported to produce a diacetate with high enantiomeric excess. psu.edu This demonstrates the potential of enzymes to not only catalyze the formation of diacetates but also to control stereochemistry.

A chemoenzymatic approach has been described for the synthesis of a dimeric glycerol (B35011) ester. semanticscholar.org This process involved the regioselective hydrolysis of triacetin (B1683017) to 1,2-diacetin using an immobilized lipase, followed by chemical oxidation. semanticscholar.org Such a strategy, combining enzymatic and chemical steps, can be envisioned for the synthesis of complex diacetate structures derived from pyridine. The use of enzymes in organic synthesis aligns with the principles of green chemistry by offering high selectivity and operating under mild reaction conditions. nih.govnih.gov

Table 3: Enzyme-Catalyzed Synthesis of Esters and Diacetates

| Enzyme | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Novozym 435 (immobilized CALB) | Esterification | Nicotinic acids, Alcohols | Pyridine esters | nih.gov |

| Pancreatin | Transesterification | Racemic diol, 2,2,2-Trichloroethyl acetate | Diacetate | psu.edu |

| Immobilized CALB | Hydrolysis | Triacetin | 1,2-Diacetin | semanticscholar.org |

| Immobilized CALB | Polycondensation | Dimethyl malonate, Diols | Linear polyesters | nih.gov |

Sustainable and Green Chemistry Strategies in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Performing reactions under solvent-free or minimal solvent conditions is a key aspect of green chemistry. researchgate.net These approaches can reduce the environmental impact associated with solvent production, use, and disposal. For the synthesis of this compound, solvent-free conditions could be achieved by reacting liquid pyridine-2-carbaldehyde directly with acetic anhydride, possibly with microwave irradiation to accelerate the reaction.

Grinding techniques, a form of mechanochemistry, have been successfully used for various organic transformations, including the synthesis of chalcones, without the need for a solvent. researchgate.net This method could potentially be applied to the diacetylation of pyridine-2-carbaldehyde.

Furthermore, the use of water as a solvent is a highly attractive green alternative. A catalyst-free synthesis of N-arylthiazoline-2-thiones has been reported in water, demonstrating that complex heterocyclic structures can be assembled in aqueous media. scirp.org Exploring aqueous conditions for the synthesis of this compound could offer significant environmental benefits.

Heterogeneous catalysts are advantageous in green synthesis as they can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. rsc.orgnih.gov For the synthesis of this compound and its analogues, several types of heterogeneous catalysts could be employed.

Zeolites, with their well-defined pore structures and acidic sites, are effective catalysts for acetalization reactions. rsc.org They can promote the reaction of pyridine-2-carbaldehyde with acetylating agents while allowing for easy catalyst recovery. Alumina (Al2O3) has been used as a heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)iminonitriles, showcasing its utility in promoting reactions involving pyridine derivatives. mdpi.com

Supported metal catalysts, such as palladium or platinum on carbon or other supports, are widely used in hydrogenation and dehydrogenation reactions. nih.gov In the context of oxidative acetalization, a bifunctional catalyst that can promote both the oxidation of the methyl group of 2-methylpyridine and the subsequent acetalization could be designed. The development of magnetic nanocatalysts also offers a promising avenue for easy separation and recycling. nih.gov The use of such catalytic systems aligns with the goal of developing more sustainable and economically viable synthetic processes. beilstein-journals.org

Atom-Economical and Waste Reduction Strategies

In the synthesis of this compound and its analogues, the principles of green chemistry are increasingly being applied to improve atom economy and reduce waste. Traditional multi-step syntheses of pyridine derivatives often suffer from low atom economy, generating significant quantities of byproducts and utilizing hazardous reagents and solvents. metu.edu.trdicp.ac.cn Modern approaches focus on minimizing environmental impact through several key strategies.

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for improving atom economy in the synthesis of highly substituted pyridines. numberanalytics.com These reactions allow for the construction of complex molecules in a single step from multiple starting materials, thereby reducing the number of synthetic and purification steps, which in turn minimizes solvent and energy consumption. numberanalytics.com For the synthesis of this compound precursors, MCRs could potentially combine pyridine-2-carboxaldehyde, a phenolic component, and an acetylating agent in a single, efficient process.

The use of catalysts is another cornerstone of waste reduction. Transition-metal-catalyzed reactions, for example, can facilitate highly selective transformations under milder conditions than traditional stoichiometric methods. chim.it Similarly, biocatalysts, such as enzymes, offer an environmentally benign alternative for the synthesis of pyridine derivatives, often proceeding with high selectivity and under mild, aqueous conditions. chim.it The adoption of greener solvents, such as water, ionic liquids, or deep eutectic solvents, further contributes to waste reduction by replacing hazardous and volatile organic solvents. rsc.orgrsc.org Microwave-assisted synthesis has also been shown to accelerate reaction times, reduce side reactions, and decrease energy consumption in the preparation of pyridine scaffolds. rsc.org

The following table summarizes key green chemistry strategies applicable to the synthesis of this compound precursors:

| Strategy | Description | Potential Impact on this compound Synthesis |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. | Reduced number of steps, leading to less solvent waste and energy consumption. |

| Catalysis | Employing catalysts (e.g., transition metals, biocatalysts) to facilitate reactions in small quantities. | Increased reaction efficiency, selectivity, and milder reaction conditions, reducing byproducts. |

| Green Solvents | Utilizing environmentally benign solvents like water, ionic liquids, or solvent-free conditions. | Reduced toxicity and environmental pollution associated with volatile organic compounds. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Faster reaction times, increased yields, and reduced energy consumption. |

By integrating these strategies, the synthesis of this compound can be made significantly more sustainable, aligning with modern principles of green chemistry.

Continuous Flow Chemistry and Process Intensification for this compound Production

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing for the production of this compound and its intermediates. metu.edu.trresearchgate.net This approach allows for enhanced control over reaction parameters, improved safety, and seamless scalability. acs.orgresearchgate.net

Microreactors, with their high surface-area-to-volume ratio, provide exceptional heat and mass transfer, leading to precise control over reaction temperature, pressure, and mixing. rsc.orgresearchgate.net This enhanced control is particularly beneficial for the synthesis of pyridine derivatives, which can involve highly exothermic or fast reactions. rsc.org For instance, the N-oxidation of pyridines, a potential step in the synthesis of certain analogues, can be performed with high efficiency and safety in a continuous flow microreactor. numberanalytics.comrsc.org The use of packed-bed microreactors with immobilized catalysts, such as titanium silicalite (TS-1), allows for high yields and catalyst stability over extended periods. numberanalytics.comrsc.org This level of control minimizes the formation of impurities and byproducts, leading to a cleaner reaction profile and simplifying downstream purification processes.

The transition from laboratory-scale microreactors to industrial-scale production in flow chemistry is typically achieved through "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel, rather than increasing the size of a single reactor. acs.org This strategy ensures that the optimized reaction conditions and high performance achieved at the microscale are maintained at the production level. acs.org While challenges in scaling up, such as maintaining efficient mixing and heat transfer, exist, ongoing research is focused on developing robust systems for larger volume production. metu.edu.trresearchgate.net Several major pharmaceutical companies have successfully implemented continuous flow technologies in their manufacturing processes, underscoring the industrial relevance and potential for cost-effective and sustainable production of active pharmaceutical ingredients and intermediates like this compound. metu.edu.trnih.gov

The following table outlines the benefits of continuous flow chemistry for the production of this compound:

| Feature | Advantage in Continuous Flow | Relevance to this compound Production |

| Heat & Mass Transfer | Superior due to high surface-area-to-volume ratio. | Precise temperature control, minimizing side reactions and improving product purity. |

| Safety | Smaller reaction volumes reduce the risk of thermal runaways. | Safer handling of potentially exothermic acetylation and condensation reactions. |

| Scalability | Achieved by numbering-up, preserving optimized conditions. | Straightforward transition from lab-scale synthesis to industrial production. |

| Process Integration | Multiple reaction and purification steps can be combined. | Potential for a fully automated, multi-step synthesis from simple precursors to the final product. |

Synthetic Routes to Stereoisomers and Enantiomerically Enriched Pyridin-2-ylmethanediyl Diacetates

The synthesis of specific stereoisomers of this compound, where a chiral center exists at the methine bridge, requires advanced asymmetric synthetic methods. The development of such routes is crucial as different enantiomers of a chiral molecule can exhibit distinct biological activities. The catalytic asymmetric synthesis of chiral pyridine derivatives is a challenging field due to the potential for the pyridine nitrogen to coordinate with and deactivate metal catalysts. chim.it However, significant progress has been made in recent years.

One major approach involves the catalytic asymmetric reduction of a suitable prochiral precursor, such as a pyridin-2-yl ketone. Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can facilitate the enantioselective hydrogenation of the ketone to a chiral alcohol, which can then be further functionalized. chim.it Another strategy is the catalytic asymmetric addition of nucleophiles to unsaturated pyridine derivatives. chim.it

The use of chiral auxiliaries provides a reliable method for inducing stereoselectivity. dicp.ac.cnnumberanalytics.com A chiral auxiliary can be temporarily attached to the pyridine precursor, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. dicp.ac.cnnumberanalytics.com For example, an oxazolidinone auxiliary attached to the pyridine ring has been used to direct the asymmetric hydrogenation of the pyridine ring itself, which after cleavage of the auxiliary, yields chiral piperidines with high enantiomeric excess. dicp.ac.cn

More recently, catalytic asymmetric dearomatization of pyridines has emerged as a powerful strategy for creating chiral, functionalized piperidines and dihydropyridines, which can serve as precursors to chiral α-substituted pyridines. bohrium.commdpi.com This can be achieved through the use of chiral copper complexes that catalyze the C-C bond-forming dearomatization of pyridines with high enantioselectivity. bohrium.com

The following table presents a summary of potential strategies for the asymmetric synthesis of this compound precursors:

| Asymmetric Strategy | Description | Potential Application |

| Catalytic Asymmetric Reduction | Enantioselective reduction of a prochiral ketone precursor using a chiral catalyst. | Reduction of a 2-aroylpyridine to a chiral alcohol intermediate. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Directing the addition of a nucleophile to the carbon destined to be the chiral center. |

| Catalytic Asymmetric C-H Functionalization | Direct, enantioselective functionalization of a C-H bond. | Asymmetric allylation of pyridines has been demonstrated. acs.org |

| Asymmetric Dearomatization | Enantioselective dearomatization of the pyridine ring followed by re-aromatization. | Creation of a chiral center via addition to the pyridine ring, followed by oxidation. |

These advanced methodologies open up avenues for the synthesis of enantiomerically pure forms of this compound and its analogues, enabling detailed studies of their stereoisomer-specific properties.

Mechanistic Investigations of Pyridin 2 Ylmethanediyl Diacetate Transformations

Hydrolytic Stability and Mechanism of Diacetate Cleavage

The cleavage of the two acetate (B1210297) groups from pyridin-2-ylmethanediyl diacetate is a critical aspect of its reactivity profile. This hydrolysis can be catalyzed by both acids and bases, and the rate is influenced by environmental factors such as solvent and temperature.

The acid-catalyzed hydrolysis of esters, including gem-diacetates, typically proceeds through an A-2 mechanism. This bimolecular pathway involves the protonation of the carbonyl oxygen of the acetate group, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, results in the formation of a carboxylic acid (acetic acid) and an alcohol. In the case of this compound, the hydrolysis of the first acetate group would yield an intermediate, pyridin-2-ylmethyl acetate alcohol, which would then undergo a second hydrolysis step to form pyridine-2-carbaldehyde and another molecule of acetic acid.

Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

|---|---|

| 1 | Protonation of a carbonyl oxygen of one of the acetate groups. |

| 2 | Nucleophilic attack by a water molecule on the protonated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Elimination of acetic acid to form a protonated hemiacetal. |

| 5 | Deprotonation to yield pyridin-2-ylmethyl acetate alcohol. |

| 6 | Repetition of steps 1-5 for the second acetate group. |

Under basic conditions, the hydrolysis of esters, often referred to as saponification, typically follows a BAC2 mechanism. This bimolecular acyl-oxygen cleavage pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (acetate) and an alcohol. For this compound, this process would occur sequentially for both acetate groups, ultimately generating pyridine-2-carbaldehyde and two equivalents of acetate.

The rate of base-catalyzed hydrolysis is generally first order with respect to both the ester and the hydroxide ion concentration. The presence of the pyridine (B92270) ring may influence the reaction rate through its electronic effects.

Table 2: Postulated Steps in Base-Catalyzed Hydrolysis of this compound

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of a hydroxide ion on a carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of an acetate ion to form an intermediate aldehyde-alkoxide. |

| 4 | Proton transfer to yield pyridin-2-ylmethyl acetate alcohol and an acetate ion. |

| 5 | Repetition of steps 1-4 for the second acetate group. |

The rates of both acid- and base-catalyzed hydrolysis are significantly influenced by the solvent and temperature. An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. The choice of solvent can affect the stability of the reactants, transition states, and products, thereby influencing the reaction kinetics. For instance, polar protic solvents can stabilize charged intermediates and transition states, potentially accelerating the hydrolysis process. The specific effects of different solvent systems and a range of temperatures on the hydrolysis of this compound would require experimental investigation to quantify.

Transacetylation and Ester Exchange Reactions

This compound can potentially undergo transacetylation or ester exchange reactions in the presence of other alcohols. This process involves the substitution of the acetate groups with other alkoxy groups. These reactions are typically catalyzed by either acids or bases. In an acid-catalyzed transacetylation, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the diacetate. In a base-catalyzed reaction, an alkoxide, formed by the deprotonation of the alcohol, serves as the nucleophile. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Reactivity as a Latent Aldehyde Synthon

Geminal diacetates, such as this compound, are often utilized in organic synthesis as protecting groups for aldehydes. They are relatively stable under neutral conditions but can be readily hydrolyzed under acidic or basic conditions to regenerate the parent aldehyde. This property makes them effective "latent aldehyde synthons."

The deacetylation of this compound provides a method for the in situ generation of pyridine-2-carbaldehyde. This can be particularly useful in reactions where the aldehyde is unstable or prone to side reactions under the conditions of its synthesis or isolation. By using the diacetate as a stable precursor, the aldehyde can be released at the desired point in a reaction sequence by the addition of an acid or base catalyst. This strategy allows for the controlled release of the reactive aldehyde, potentially improving the yield and selectivity of subsequent transformations. The choice of deprotection conditions (e.g., specific acid or base, solvent, temperature) would be crucial to ensure compatibility with other functional groups present in the reaction mixture.

Nucleophilic Additions to the Pyridine-2-carbaldehyde Moiety

While this compound itself does not possess a carbaldehyde moiety, its hydrolysis under acidic or basic conditions yields pyridine-2-carbaldehyde. This aldehyde is susceptible to nucleophilic attack. The aldehyde functional group can be attacked by nucleophiles, such as amines, to form Schiff bases, which can act as bidentate ligands. wikipedia.org

Pyridine Ring Functionalization and Derivatization via this compound

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards functionalization and derivatization.

Electrophilic Aromatic Substitution (if applicable)

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging. The nitrogen atom's electron-withdrawing nature deactivates the ring, making it less nucleophilic than benzene. wikipedia.orgyoutube.com Furthermore, the nitrogen atom is readily protonated or coordinated by Lewis acids under typical electrophilic substitution conditions, which further deactivates the ring. wikipedia.org Consequently, forcing conditions, such as high temperatures, are often required, and the yields can be low. youtube.com

When electrophilic substitution does occur, it predominantly takes place at the 3-position. youtube.comyoutube.com This is because the cationic intermediate formed by attack at the 3-position is more stable than the intermediates formed from attack at the 2- or 4-positions, where one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom. youtube.com

To enhance the reactivity of the pyridine ring towards electrophilic attack, one strategy is the formation of a pyridine N-oxide. The oxygen atom can donate electron density to the ring, making it more susceptible to electrophilic substitution. wikipedia.org

Nucleophilic Aromatic Substitution (if applicable)

The electron-deficient nature of the pyridine ring makes it more amenable to nucleophilic aromatic substitution (SNAr) compared to benzene, particularly with a good leaving group at the 2- or 4-position. stackexchange.comyoutube.com These positions are electronically biased for nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate (a Meisenheimer-like complex). stackexchange.comyoutube.com

The mechanism involves the attack of a nucleophile on the aromatic ring, leading to the formation of a high-energy anionic intermediate where the aromaticity is disrupted. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com For pyridine, attack at the 2- and 4-positions allows for a resonance structure where the negative charge is located on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com This is not possible for attack at the 3-position. stackexchange.com

Halopyridines, especially those with the halogen at the 2- or 4-position, are common substrates for nucleophilic aromatic substitution. youtube.comyoutube.com The reaction proceeds via an addition-elimination mechanism. youtube.com

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

Metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of pyridine rings. researchgate.netdntb.gov.ua These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions on the pyridine ring.

Commonly employed cross-coupling reactions for pyridine functionalization include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridine halide or triflate with a boronic acid or ester in the presence of a palladium catalyst. researchgate.net However, 2-pyridyl boron reagents can be unstable and show poor reactivity. researchgate.net

Stille Coupling: This reaction couples a pyridine halide or triflate with an organostannane reagent, catalyzed by palladium. researchgate.net

Sonogashira Coupling: This reaction is used to introduce alkyne functionalities onto the pyridine ring by coupling a pyridine halide with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. researchgate.net

Heck Coupling: This reaction involves the coupling of a pyridine halide with an alkene in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the amination of the pyridine ring.

These cross-coupling reactions offer a versatile and efficient means to introduce a wide range of substituents onto the pyridine core, which is a significant strategy in medicinal chemistry and materials science. researchgate.netbohrium.com

Radical Reactions and Photochemical Transformations of this compound

Information specifically on the radical and photochemical reactions of this compound is limited. However, the photochemistry of pyridine and its derivatives has been a subject of study.

The irradiation of pyridine can lead to the formation of its bicyclic valence isomer, Dewar pyridine. researchgate.net Pyridinium (B92312) salts, upon photoirradiation, can undergo transformations to yield structurally complex molecules. For instance, N-methyl pyridinium chlorides in basic aqueous solution can rearrange to form bicyclic aziridine (B145994) products. researchgate.net These photochemical transformations highlight the potential for pyridine derivatives to serve as precursors to complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of Pyridin 2 Ylmethanediyl Diacetate

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of Pyridin-2-ylmethanediyl diacetate in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While 1D NMR provides initial data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle. najah.edu These techniques plot NMR data against two frequency axes, revealing correlations between nuclei that are not apparent in 1D spectra. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be critical for confirming the spin systems within the pyridine (B92270) ring by showing correlations between adjacent protons (e.g., H-3 to H-4, H-4 to H-5, and H-5 to H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning the carbon signals of the pyridine ring and the methine and methyl groups based on their known proton shifts. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is fundamental for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for this compound would include the correlation from the methine proton (H-7) to the carbonyl carbons of the acetate (B1210297) groups (C-8) and to the C-2 and C-6 carbons of the pyridine ring. Likewise, correlations from the acetate methyl protons (H-9) to the carbonyl carbon (C-8) would confirm the acetate structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space correlations between the methine proton (H-7) and the H-3 and H-6 protons of the pyridine ring, helping to define the molecule's preferred conformation in solution.

Hypothetical 2D NMR Data for this compound:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Atom No. | Atom Type | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 2 | C | - | ~155.0 | H-3 → C-2; H-7 → C-2 |

| 3 | CH | ~7.60 | ~123.5 | H-4 → C-3; H-5 → C-3 |

| 4 | CH | ~7.80 | ~137.0 | H-3 → C-4; H-5 → C-4 |

| 5 | CH | ~7.45 | ~125.0 | H-4 → C-5; H-6 → C-5 |

| 6 | CH | ~8.60 | ~149.5 | H-5 → C-6; H-7 → C-6 |

| 7 | CH | ~7.50 | ~88.0 | H-3 → C-7; H-9 → C-7 |

| 8 | C=O | - | ~169.0 | H-7 → C-8; H-9 → C-8 |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Solid-State NMR for Polymorphic and Supramolecular Structure Analysis

Solid-state NMR (ssNMR) provides high-resolution structural information on solid materials, making it an ideal tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.govbruker.com Different polymorphs can have distinct physical properties, and ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can detect subtle differences in the chemical shifts and relaxation times of the carbon atoms that arise from varied crystal packing environments. nih.govresearchgate.net This technique can characterize the bulk drug substance, identify different solid phases without interference from excipients in a formulated product, and probe drug-polymer interactions in amorphous solid dispersions. nationalmaglab.orgjeol.com

For this compound, ssNMR could be used to:

Identify and quantify different polymorphic forms.

Characterize the degree of crystallinity in a sample.

Study intermolecular interactions, such as hydrogen bonding, in the solid state.

X-ray Crystallography for Absolute Configuration and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map and build an atomic model of the molecule. wikipedia.org This technique provides precise information on bond lengths, bond angles, and torsion angles. For this compound, X-ray crystallography would unambiguously confirm its constitution and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π–π stacking that stabilize the structure. nih.govnih.gov Although the methine carbon (C-7) is not a stereocenter in this achiral molecule, crystallography provides the ultimate confirmation of its molecular geometry. mdpi.commdpi.com

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₄ |

| Formula Weight | 209.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~16.2 |

| α (°) | 90 |

| β (°) | ~105.5 |

| γ (°) | 90 |

| Volume (ų) | ~950 |

Note: These values are hypothetical and represent a plausible crystal structure.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Advanced MS methods provide high accuracy and structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass. wikipedia.org This high precision makes it possible to determine the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different chemical formulas. wikipedia.org For this compound (C₁₀H₁₁NO₄), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass of its molecular ion (e.g., [M+H]⁺) to the theoretically calculated mass.

Table 2: HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 210.0761 |

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgyoutube.com This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. wikipedia.orgnih.gov The fragmentation pathways can be elucidated by analyzing the mass differences between the precursor and product ions, offering definitive confirmation of the molecule's structure and connectivity. nih.gov

For this compound, a likely fragmentation pathway upon collision-induced dissociation (CID) of the [M+H]⁺ ion would involve the sequential loss of the acetate groups.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 210.1)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| 210.1 | 150.1 | 60.0 (Acetic Acid) | [C₈H₈NO₂]⁺ |

| 210.1 | 168.1 | 42.0 (Ketene) | [C₈H₉NO₃]⁺ |

| 150.1 | 108.1 | 42.0 (Ketene) | [C₆H₆NO]⁺ |

Note: The fragmentation pattern provides evidence for the presence and connectivity of the two acetate groups and the pyridine core.

Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a non-destructive method to probe the structural features of a molecule by identifying its functional groups and characterizing its chemical bonds. The analysis of this compound reveals characteristic vibrational modes corresponding to its constituent parts: the pyridine ring and the geminal diacetate groups attached to the methylene (B1212753) bridge.

In the FT-IR spectrum, the most prominent bands arise from the stretching and bending vibrations of the molecule's functional groups. The two acetate moieties give rise to a strong, characteristic carbonyl (C=O) stretching band. Typically, for alkyl esters, this band appears in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester groups are also clearly identifiable, usually appearing as two distinct bands in the 1250-1000 cm⁻¹ region.

The pyridine ring contributes a set of characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically produce a series of bands in the 1600-1400 cm⁻¹ region. The specific substitution pattern on the pyridine ring influences the exact position and intensity of these bands. njit.edu Studies on various substituted pyridines confirm that ring vibrations are sensitive to the location of the substituent. njit.edu

Raman spectroscopy offers complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to FT-IR, the aromatic ring vibrations of the pyridine moiety are typically strong and well-defined, providing confirmatory data for the ring structure.

Intermolecular interactions, if present, can be inferred from shifts in vibrational frequencies. For instance, in a solid-state sample or in the presence of hydrogen-bonding solvents, the C=O stretching frequency may shift to a lower wavenumber, indicating an interaction that weakens the carbonyl bond.

The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous structures.

| Wavenumber (cm⁻¹) | Probable Assignment | Functional Group |

| ~3070-3010 | C-H Stretch | Pyridine Ring |

| ~2990-2950 | C-H Stretch | Methanediyl (CH) |

| ~1745 | C=O Stretch | Acetate |

| ~1590 | C=C / C=N Stretch | Pyridine Ring |

| ~1475 | C=C / C=N Stretch | Pyridine Ring |

| ~1435 | C=C / C=N Stretch | Pyridine Ring |

| ~1240 | C-O Stretch | Acetate |

| ~1050 | C-O Stretch | Acetate |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

This compound possesses a stereocenter at the methanediyl carbon, which is bonded to four different groups (a hydrogen atom, a pyridin-2-yl group, and two acetate groups via the methylene bridge). Therefore, the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)).

Chiroptical spectroscopy, and specifically Electronic Circular Dichroism (CD), is the definitive technique for studying such chiral molecules in solution. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov A molecule must be chiral to produce a CD signal. harvard.edu

When analyzing a sample of this compound:

A pure (R)-enantiomer will produce a distinct CD spectrum.

A pure (S)-enantiomer will produce a CD spectrum that is an exact mirror image (equal in magnitude but opposite in sign) of the (R)-enantiomer's spectrum. chromatographytoday.com

A racemic mixture (a 50:50 mix of R and S enantiomers) will be CD-silent, showing no signal, as the opposing signals from each enantiomer cancel out completely. chromatographytoday.com

This property allows for the precise determination of enantiomeric excess (ee). The magnitude of the CD signal at a specific wavelength (often at the peak of a positive or negative band, known as a Cotton effect) is directly proportional to the excess of one enantiomer over the other. By calibrating with a pure enantiomer standard, the ee of an unknown sample can be calculated with high accuracy. nih.govnifdc.org.cn The sign of the Cotton effect can also be used to determine the absolute configuration of the dominant enantiomer, provided a reference spectrum of a known standard is available. nih.govnih.gov

The chromophores in this compound—the pyridine ring and the carbonyl groups of the acetates—are responsible for the electronic transitions that give rise to CD signals in the UV region. The spatial arrangement of these chromophores around the chiral center dictates the sign and intensity of the resulting spectrum. nih.gov

The following table illustrates the conceptual relationship between CD spectral data and the enantiomeric composition of a sample.

| Sample Composition | Expected CD Signal | Enantiomeric Excess (ee) |

| 100% (R)-enantiomer | Positive Cotton Effect at λmax | 100% (R) |

| 100% (S)-enantiomer | Negative Cotton Effect at λmax | 100% (S) |

| 50% (R) / 50% (S) | No Signal | 0% |

| 75% (R) / 25% (S) | Positive Cotton Effect (50% of pure R) | 50% (R) |

| 25% (R) / 75% (S) | Negative Cotton Effect (50% of pure S) | 50% (S) |

Theoretical and Computational Chemistry of Pyridin 2 Ylmethanediyl Diacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. nih.gov For Pyridin-2-ylmethanediyl diacetate, these methods can elucidate how the electron distribution influences its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying reaction mechanisms. qub.ac.ukmdpi.com DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. pku.edu.cntubitak.gov.tr This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility.

For this compound, DFT could be employed to study various reactions, such as its hydrolysis to form 2-pyridinecarboxaldehyde (B72084) and acetic acid. By modeling the reaction pathway, one could determine whether the reaction proceeds through a stepwise or concerted mechanism and calculate the associated energy barriers. A hypothetical reaction coordinate diagram for the hydrolysis of this compound is presented below.

Table 1: Hypothetical DFT-Calculated Energies for the Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + 2 H₂O | 0.0 |

| Transition State 1 | First ester hydrolysis | +25.3 |

| Intermediate | (Acetoxy)(hydroxy)(pyridin-2-yl)methanol + Acetic Acid | -5.2 |

| Transition State 2 | Second ester hydrolysis | +22.8 |

| Products | 2-Pyridinecarboxaldehyde + 2 Acetic Acid | -15.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. d-nb.inforesearchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the acetate (B1210297) groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the methyl groups and the pyridine ring would exhibit positive potential.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netcomputationalscience.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Table 2: Hypothetical FMO Analysis for this compound

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.8 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.6 | High kinetic stability |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. nih.gov By systematically rotating the single bonds in the molecule and calculating the energy at each step, an energy landscape can be mapped. rsc.org

For this compound, the key rotatable bonds would be the C-O bonds of the ester groups and the C-C bond connecting the pyridine ring to the methanediyl group. The resulting conformational energy landscape could reveal several low-energy conformers, which could be important for its interaction with biological targets or for its crystal packing. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its interactions with a solvent. dovepress.comnih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences the conformational equilibrium and how intermolecular interactions, such as hydrogen bonds, are formed and broken. rsc.org

MD simulations of this compound in different solvents (e.g., water, ethanol, chloroform) could be performed to understand its solubility and the stability of its different conformers in various environments. The simulations could also provide insights into its aggregation behavior and the formation of non-covalent interactions.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict various spectroscopic parameters, which can be a powerful aid in the interpretation of experimental spectra. mpg.denih.gov For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies.

The accuracy of these predictions can be high, especially when the effects of the solvent and molecular dynamics are taken into account. nih.gov Comparing the predicted spectra with experimental data can help to confirm the structure of the molecule and to assign the observed signals to specific atoms or vibrational modes.

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

| Pyridine-H6 | 8.62 | 8.58 |

| Pyridine-H4 | 7.75 | 7.71 |

| Pyridine-H5 | 7.30 | 7.26 |

| Pyridine-H3 | 7.55 | 7.51 |

| CH(OAc)₂ | 6.50 | 6.47 |

| CH₃ | 2.15 | 2.12 |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Design and Prediction of Novel this compound Analogues

Computational chemistry is an integral part of modern drug discovery and materials science, allowing for the in silico design of novel molecules with desired properties. researchgate.netnih.gov Starting from the structure of this compound, new analogues could be designed by modifying its chemical structure, for example, by substituting the pyridine ring or changing the acetate groups. nih.gov

The properties of these virtual compounds could then be predicted using the computational methods described above (DFT, FMO, MEP, etc.). This approach allows for the rapid screening of a large number of potential candidates, prioritizing the most promising ones for synthesis and experimental testing, thereby saving significant time and resources.

Synthetic Utility and Applications in Complex Chemical Synthesis

Pyridin-2-ylmethanediyl Diacetate as a Versatile Building Block in Organic Synthesis

This compound possesses several reactive sites—including the pyridine (B92270) ring, which can be functionalized, and the acetate (B1210297) groups, which can be hydrolyzed to reveal phenolic hydroxyls. Despite this, its application as a versatile building block remains limited.

There is a notable absence of research demonstrating the use of this compound as a starting material for the synthesis of other pyridine-containing heterocycles like pyrimidines or fused pyridine systems. The molecule's structure presents challenges for its use as a stable precursor in many standard synthetic transformations. For instance, attempts to perform nucleophilic aromatic substitution (SNAr) reactions on Bisacodyl have been shown to be complicated by the lability of the aryl acetate groups, which are cleaved under the basic conditions required for the substitution of fluoride. acs.org This instability limits its utility in multi-step synthetic sequences that require robust starting materials.

The active metabolite of Bisacodyl, 4,4'-(pyridin-2-ylmethylene)diphenol (BHPM or DDPM), is formed by the deacetylation of the parent compound. smolecule.comnih.govnih.govnih.govnih.gov While this di-phenolic compound offers reactive hydroxyl groups for further functionalization, its direct use as a precursor for complex heterocycle synthesis is not well-documented.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for building molecular complexity in a single step. nih.govnih.govresearchgate.netcaltech.edu However, a review of the scientific literature reveals no specific examples where this compound or its deacetylated derivative, 4,4'-(pyridin-2-ylmethylene)diphenol, have been employed as a reactant in MCRs. The field of MCRs is vast, with many reactions designed for the synthesis of heterocyclic libraries, but the specific scaffold of Bisacodyl has not been reported as a component in these convergent transformations. nih.govmdpi.com

Application in the Synthesis of Non-Biomolecule Complex Natural Products and Analogues

The application of this compound or its core structure as a building block in the total synthesis of complex, non-biomolecule natural products is not reported in the available literature. Synthetic efforts involving this compound have been largely directed towards creating analogues for pharmacological studies, such as ferrocenyl and PEGylated derivatives, rather than incorporating it into larger, naturally occurring molecular frameworks. researchgate.netsciforum.net

Development of Functional Materials and Polymers Incorporating this compound Substructures

The most significant application of this compound outside of pharmacology is in the development of new polymers and functional materials.

The structure of this compound and its deacetylated form, 4,4'-(pyridin-2-ylmethylene)diphenol, contains potential donor atoms—the nitrogen of the pyridine ring and the oxygen atoms of the phenolic groups—that could be used for metal coordination. The ability to chelate metal ions has been suggested as a possible contributor to the biological activities of related structures. smolecule.com However, there is a lack of specific research focused on the design and synthesis of non-biological coordination complexes or metal-organic frameworks using this compound as the primary ligand.

The use of this compound as a monomer for the synthesis of novel polymers represents a tangible application in materials science. uobaghdad.edu.iqresearchgate.netrdd.edu.iquobaghdad.edu.iquobaghdad.edu.iq A notable study demonstrated the synthesis of a new series of polymers starting from Bisacodyl. uobaghdad.edu.iqrdd.edu.iq The synthetic route involved the initial reaction of Bisacodyl with hydrogen bromide, followed by polymerization with diacid chlorides such as adipoyl chloride and glutaroyl chloride to form poly(adipate) and poly(glutrate) esters, respectively. uobaghdad.edu.iqresearchgate.netrdd.edu.iq

The resulting polymers were characterized by various analytical techniques. uobaghdad.edu.iqrdd.edu.iq

Table 1: Synthesis of Polymers from this compound (Bisacodyl)

| Starting Material | Reagents | Polymer Product | Characterization Methods | Reference |

| Bisacodyl | 1. HBr2. Adipoyl Chloride, Pyridine | Poly(4-(4-(methoxyphenyl)(pyridine-2-yl)methyl) 6-phenyl adipate) | FT-IR, Melting Point, TLC, X-Ray, DSC, ¹H-NMR | uobaghdad.edu.iq, rdd.edu.iq |

| Bisacodyl | 1. HBr2. Glutaroyl Chloride, Pyridine | Poly(4-(4-(methoxyphenyl)(pyridine-2-yl)methyl) 6-phenyl glutarate) | FT-IR, Melting Point, TLC, X-Ray, DSC, ¹H-NMR | uobaghdad.edu.iq, rdd.edu.iq |

Furthermore, the deacetylated form, 4,4'-(Hydroxy(pyridin-2-yl)methylene)diphenol, is noted for its potential in developing advanced materials with specific thermal and mechanical properties. smolecule.com

In a related application within materials science, this compound has been used to prepare amorphous solid dispersions via hot-melt extrusion with various polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP). nih.gov This process aims to enhance the physicochemical properties of the drug by embedding it in a polymer matrix, creating a functional material with improved characteristics. nih.gov

Structure Reactivity and Structure Application Relationships of Pyridin 2 Ylmethanediyl Diacetate Derivatives

Impact of Substituents on the Pyridine (B92270) Ring on Reactivity and Stability

The pyridine ring is a π-deficient aromatic system due to the presence of the electronegative nitrogen atom. confex.commdpi.com This inherent electronic characteristic makes the ring and its attached functional groups susceptible to specific chemical transformations. The introduction of substituents onto the pyridine ring can dramatically alter the electronic landscape of the entire molecule, thereby influencing its reactivity and stability. mdpi.comnih.gov

The nitrogen atom exerts a negative inductive effect (-I effect), which decreases electron density primarily at the C2, C4, and C6 positions. nih.govwikipedia.org Consequently, the reactivity of pyridin-2-ylmethanediyl diacetate is highly dependent on the nature and position of any substituents on the pyridine ring.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups further decrease the electron density of the pyridine ring. An EWG on the ring would enhance the electrophilic character of the ring carbons and, through inductive effects, could influence the stability of the methanediyl carbon-carbon bonds and the attached ester groups. This increased electron deficiency could make the acetate (B1210297) groups more susceptible to nucleophilic attack and hydrolysis.

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the pyridine ring. mdpi.com This effect can partially counteract the inherent electron deficiency caused by the nitrogen atom. An EDG would likely increase the stability of the molecule by making the ester linkages less prone to hydrolysis and could alter the reactivity at the methine carbon.

| Substituent Type on Pyridine Ring | Example Group | Electronic Effect | Predicted Impact on Reactivity/Stability |

|---|---|---|---|

| Strong Electron-Withdrawing | -NO₂ | -I, -M (Inductive withdrawal, Mesomeric withdrawal) | Increases susceptibility of acetate groups to nucleophilic attack (e.g., hydrolysis); decreases stability. |

| Moderate Electron-Withdrawing | -Cl | -I > +M (Inductive withdrawal dominates) | Moderately increases reactivity of esters; decreases stability compared to unsubstituted form. |

| Weak Electron-Donating | -CH₃ | +I (Inductive donation) | Slightly decreases reactivity of esters; increases stability. |

| Strong Electron-Donating | -OCH₃ | -I, +M (Mesomeric donation dominates) | Decreases susceptibility of acetate groups to nucleophilic attack; increases overall molecular stability. |

Influence of Acyl Group Variation within the Diacetate Moiety

The two acetate groups are key functional components of the molecule, and their structure directly impacts reactivity. The most significant reaction for esters is nucleophilic acyl substitution, where a nucleophile replaces the alkoxy part of the ester. libretexts.orglatech.edu The reactivity of carboxylic acid derivatives in these reactions is well-established, with the rate being highly dependent on the nature of the leaving group and the electrophilicity of the carbonyl carbon. libretexts.orgsketchy.com

Varying the acyl group from acetate (CH₃CO-) to other types (R-CO-) would modify the molecule's properties based on the electronic and steric nature of the "R" group.

Electronic Effects: Replacing the methyl group of acetate with a more electron-withdrawing group (e.g., a trifluoromethyl group in a trifluoroacetyl ester) would make the carbonyl carbon significantly more electrophilic and thus more reactive toward nucleophiles. chemrxiv.org Conversely, a more electron-donating alkyl group would reduce the carbonyl's electrophilicity, making the ester less reactive.

Steric Effects: Increasing the steric bulk of the acyl group (e.g., replacing acetate with a pivaloyl group, (CH₃)₃CCO-) can hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. sketchy.com

This principle allows for the fine-tuning of the lability of the ester bonds for specific applications, such as controlled release or derivatization.

| Acyl Group Name | Structure (R-CO-) | Nature of 'R' Group | Predicted Impact on Ester Reactivity |

|---|---|---|---|

| Formyl | H-CO- | Less electron-donating than methyl | More reactive than diacetate. |

| Acetyl (Reference) | CH₃-CO- | Weakly electron-donating | Baseline reactivity. |

| Pivaloyl | (CH₃)₃C-CO- | Bulky, electron-donating | Less reactive due to steric hindrance and electronic effects. |

| Benzoyl | Ph-CO- | Aromatic, resonance effects | Reactivity influenced by resonance, generally slightly less reactive than acetate. |

| Trifluoroacetyl | CF₃-CO- | Strongly electron-withdrawing | Much more reactive; highly susceptible to hydrolysis. |

Stereochemical Aspects in Diacetate Transformations and Functionalization

Stereochemistry plays a critical role in the functionalization of molecules, particularly those with chiral or prochiral centers. The central methine carbon of this compound, which connects the pyridine ring to the two phenyl acetate groups, is a prochiral center. If the substitution patterns on the two phenyl rings are identical, the molecule is achiral. However, if the phenyl rings are substituted differently (e.g., an ortho-acetoxy phenyl and a para-acetoxy phenyl group), the methine carbon becomes a stereocenter, and the molecule can exist as a pair of enantiomers (R and S).

The development of catalytic asymmetric methods for synthesizing chiral pyridine derivatives is an active area of research. sioc-journal.cnnih.gov Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts or auxiliaries that can differentiate between the two faces of a prochiral substrate or selectively react with one enantiomer of a racemic mixture. nih.govbeilstein-journals.org

For a chiral derivative of this compound, the stereochemistry at the central carbon would be expected to influence its properties and reactions:

Interaction with Chiral Environments: Enantiomers can exhibit different behaviors in a chiral environment, such as when interacting with a chiral catalyst or a chiral stationary phase in chromatography.

Diastereoselective Reactions: Functionalization of the molecule, for instance, a reaction at one of the acetate groups, could proceed with diastereoselectivity, favoring the formation of one diastereomer over another due to the steric influence of the pre-existing chiral center.

| Structural Feature | Description | Stereochemical Implication |

|---|---|---|

| Symmetrical Phenyl Rings | e.g., Both are 4-acetoxyphenyl | The central methine carbon is prochiral. The molecule is achiral overall. |

| Unsymmetrical Phenyl Rings | e.g., One 2-acetoxyphenyl and one 4-acetoxyphenyl group | The central methine carbon is a stereocenter. The molecule exists as a racemic mixture of (R) and (S) enantiomers. |

| Reaction at a Prochiral Center | A reaction that creates a new stereocenter at the methine carbon. | Use of a chiral catalyst could lead to an enantioenriched product (asymmetric synthesis). nih.gov |

| Reaction on a Chiral Molecule | A reaction on a molecule that is already chiral (unsymmetrical derivative). | Further reaction can lead to the formation of diastereomers, potentially with high selectivity. |

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property or activity. chemrevlett.comnih.gov While often used in drug design to predict biological activity, the same principles, often termed Quantitative Structure-Property Relationships (QSPR), can be applied to predict non-biological properties such as reactivity, stability, or physical characteristics like boiling point or chromatographic retention time. researchgate.net

A QSPR model for this compound derivatives could be developed to predict, for example, the rate of hydrolysis of the ester groups under specific conditions. Such a model would be built by synthesizing a series of derivatives with varied substituents on the pyridine or phenyl rings, measuring the hydrolysis rate for each, and then using computational methods to find a mathematical correlation between structure and reactivity.

The model uses "molecular descriptors," which are numerical values that describe the physicochemical properties of the molecule. A multiple linear regression (MLR) or partial least squares (PLS) analysis is then used to generate an equation:

Property = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ...

This approach allows for the in silico prediction of properties for new, unsynthesized compounds, accelerating the design of molecules with desired characteristics without exhaustive experimental work. japsonline.com

| Descriptor Type | Example Descriptor | Information Encoded | Potential Non-Biological Application |

|---|---|---|---|

| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing character of substituents. | Predicting reaction rates (e.g., hydrolysis), electrochemical potentials. mdpi.com |

| Steric | Taft steric parameter (Es), Molar Refractivity | Size and shape of substituents. | Predicting reaction accessibility, chromatographic retention times. |

| Hydrophobicity | LogP (Partition coefficient) | Solubility characteristics in polar/non-polar solvents. | Predicting solubility, performance in biphasic reactions. |

| Topological | Wiener index, Zagreb indices | Molecular branching and connectivity. | Correlating with thermodynamic properties like heat capacity or entropy. researchgate.net |

| Quantum Chemical | HOMO/LUMO energies | Frontier molecular orbital energies. | Predicting chemical reactivity and stability. confex.com |

Emerging Research Avenues for Pyridin 2 Ylmethanediyl Diacetate

Integration with Flow Chemistry for Enhanced Synthetic Efficiency

Flow chemistry, or continuous flow processing, has emerged as a revolutionary technology in chemical synthesis, offering significant advantages over traditional batch methods. wuxiapptec.com The integration of flow chemistry for the synthesis of pyridin-2-ylmethanediyl diacetate and related pyridine (B92270) derivatives promises enhanced efficiency, safety, and scalability. wuxiapptec.comresearchgate.net

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. wuxiapptec.combeilstein-journals.org For acetylation reactions, which are central to the synthesis of the target diacetate, flow reactors can significantly reduce reaction times and improve safety, especially when handling hazardous reagents like acetic anhydride (B1165640). nih.govakjournals.comresearchgate.net The development of packed-bed reactors with immobilized catalysts further simplifies purification and catalyst recycling, contributing to a more sustainable process. wuxiapptec.comorganic-chemistry.org

Research has demonstrated the successful application of flow chemistry for various pyridine transformations, including N-oxidation and the synthesis of highly functionalized imidazo[1,2-a]pyridines. researchgate.netorganic-chemistry.orgnih.gov For instance, a continuous flow microreactor for the N-oxidation of pyridine derivatives using a titanium silicalite (TS-1) catalyst and hydrogen peroxide achieved yields of up to 99% with significantly shorter reaction times compared to batch processes. researchgate.netorganic-chemistry.orgthieme-connect.com Such systems have shown remarkable stability, operating for over 800 hours without loss of catalyst activity, highlighting their potential for large-scale production. organic-chemistry.orgthieme-connect.com

The table below summarizes key findings from studies on flow chemistry applications relevant to the synthesis of pyridine derivatives.

| Reaction Type | Key Advantages in Flow Chemistry | Reported Efficiency | Relevant Compounds |

|---|---|---|---|

| N-Acetylation | Improved safety, reduced reaction time, use of safer acetylating agents like acetonitrile. nih.govresearchgate.net | Good to excellent conversions for various amines. nih.govresearchgate.net | Aromatic and aliphatic amines. nih.govresearchgate.net |

| N-Oxidation of Pyridines | Enhanced safety, higher efficiency, and easier scalability. researchgate.netorganic-chemistry.orgthieme-connect.com | Up to 99% yield. researchgate.netorganic-chemistry.orgthieme-connect.com | Various pyridine derivatives. researchgate.netorganic-chemistry.orgthieme-connect.com |

| Synthesis of Imidazo[1,2-a]pyridines | Rapid synthesis and facile scale-up without isolation of intermediates. nih.gov | Moderate to high yields. nih.gov | Imidazo[1,2-a]pyridine-2-carboxylic acids and amides. nih.gov |

Photocatalytic and Electrocatalytic Transformations

The functionalization of pyridine rings through photocatalysis and electrocatalysis represents a rapidly evolving field, offering novel pathways to modify compounds like this compound under mild conditions.

Visible-light photocatalysis has become a powerful tool for the C-H functionalization of pyridines. researchgate.net This approach allows for the direct and selective modification of the pyridine core, which can be applied to the pyridyl moiety of the target diacetate. researchgate.net For example, radical-mediated C-H functionalization using N-functionalized pyridinium (B92312) salts as radical precursors has shown great promise. researchgate.net This method offers enhanced reactivity and selectivity under acid-free conditions. researchgate.net Recent studies have also demonstrated the photocatalytic C-H functionalization of imidazo[1,2-a]pyridines, a related heterocyclic system. mdpi.com

Electrocatalysis provides an alternative green approach for the transformation of pyridine derivatives. Electrocatalytic hydrogenation of pyridines to piperidines has been achieved at ambient temperature and pressure using a rhodium on carbon (Rh/C) catalyst in an anion-exchange membrane (AEM) electrolyzer. nih.govacs.orgchemrxiv.orgnih.gov This method has demonstrated quantitative conversion and high current efficiency, presenting a significant advantage over traditional high-pressure and high-temperature hydrogenation processes. nih.govacs.orgchemrxiv.orgnih.gov Furthermore, the electrocatalytic oxidation of pyridine derivatives has been studied, indicating the potential for selective oxidation of the pyridine ring or the methyl group in this compound. iaea.org

The table below highlights recent advancements in photocatalytic and electrocatalytic transformations of pyridine compounds.

| Transformation | Method | Key Findings | Potential Application for this compound |

|---|---|---|---|

| C-H Functionalization | Visible-Light Photocatalysis | Direct and selective modification of the pyridine ring. researchgate.netmdpi.com | Functionalization of the pyridyl ring. |

| Hydrogenation | Electrocatalysis | Quantitative conversion of pyridines to piperidines at ambient conditions. nih.govacs.orgchemrxiv.orgnih.gov | Saturation of the pyridine ring. |

| Oxidation | Electrocatalysis | Selective oxidation of pyridine derivatives. iaea.org | Oxidation of the pyridine ring or methyl group. |

Green Solvents and Reagents for Diacetate Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and using environmentally benign substances. researchgate.netnih.govijarsct.co.in For the synthesis of this compound, this translates to the exploration of green solvents and alternative acetylating reagents.

Traditional organic solvents often pose environmental and health risks. researchgate.netmdpi.com Consequently, there is a growing interest in using greener alternatives such as water, ionic liquids, and supercritical fluids. researchgate.netmdpi.com Pyridine and its derivatives themselves can sometimes act as green solvents, offering high boiling points and the ability to coordinate with metal catalysts to enhance reactivity and selectivity. biosynce.com The use of solvent-free reaction conditions is another key strategy in green chemistry, and several studies have reported successful acetylation reactions under such conditions. frontiersin.orgresearchgate.net

The choice of acetylating reagent is also crucial. Acetic anhydride, while effective, is corrosive and often used in excess. nih.govfrontiersin.org Research into greener alternatives has identified reagents like isopropenyl acetate (B1210297) as promising substitutes. frontiersin.orgresearchgate.net Furthermore, the development of efficient and recyclable catalysts for acetylation, such as heteropoly acids and vanadyl sulfate, can significantly improve the sustainability of the process. akjournals.comfrontiersin.orgresearchgate.net

The following table summarizes green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Examples | Advantages |

|---|---|---|

| Green Solvents | Water, ionic liquids, pyridine derivatives. researchgate.netmdpi.combiosynce.com | Reduced toxicity, volatility, and flammability. researchgate.netmdpi.com |

| Solvent-Free Reactions | Acetylation using a catalytic amount of VOSO4. frontiersin.orgresearchgate.net | Minimized waste, increased process sustainability. frontiersin.orgresearchgate.net |

| Greener Reagents | Isopropenyl acetate as an acetylating agent. frontiersin.orgresearchgate.net | Less hazardous alternative to acetic anhydride. frontiersin.orgresearchgate.net |

| Recyclable Catalysts | Heteropoly acids, zeolites, montmorillonite (B579905) K-10. akjournals.comrsc.orgrsc.org | Reduced waste and cost, simplified purification. akjournals.comrsc.orgrsc.org |

Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the rapid prediction of molecular properties, reaction outcomes, and the design of novel synthetic pathways. beilstein-journals.org For this compound, these computational tools can accelerate the discovery of new applications and more efficient syntheses.

Machine learning models, particularly those based on neural networks and transformer architectures, are being developed to predict retrosynthetic pathways. rsc.org These models can analyze the structure of a target molecule like this compound and propose potential starting materials and reaction conditions. rsc.org This can significantly reduce the time and resources spent on empirical screening of synthetic routes.

Furthermore, ML can be used to predict the catalytic activity of metal complexes, which is highly relevant for the synthesis and functionalization of pyridine derivatives. researchgate.net By analyzing a large dataset of catalysts and their performance, ML models can identify the key structural features that lead to high activity and selectivity, guiding the design of new and improved catalysts. researchgate.net AI has also been employed in the design and integration of pyridine derivatives for specific biological targets, showcasing its potential in drug discovery. nih.govtandfonline.com

Computational methods, such as Density Functional Theory (DFT), are also used to study the electronic properties and geometries of pyridine derivatives, providing insights into their reactivity and potential biological activities. bohrium.comelsevierpure.comnih.gov

The table below outlines the applications of ML and AI in the context of this compound research.

| Application | Methodology | Potential Impact |

|---|---|---|

| Retrosynthesis Prediction | Transformer-based models (e.g., SynFormer). rsc.org | Rapid identification of efficient synthetic routes. rsc.org |

| Catalyst Design | Artificial Neural Networks (ANN). researchgate.net | Prediction of catalytic activity and design of novel catalysts. researchgate.net |

| Drug Discovery | AI-driven molecular design and QSAR analysis. nih.govtandfonline.com | Design of novel pyridine-based therapeutic agents. nih.govtandfonline.com |

| Reactivity Prediction | Density Functional Theory (DFT) calculations. bohrium.comelsevierpure.comnih.gov | Understanding electronic properties and predicting reaction outcomes. bohrium.comelsevierpure.comnih.gov |

Q & A

Q. What are the established synthetic routes for Pyridin-2-ylmethanediyl diacetate, and what yields are typically achieved?

this compound can be synthesized via oxidation reactions using diacetate-based reagents. For example, iodobenzene diacetate has been employed to oxidize porphyrinogens to porphyrins with a yield of 46% under controlled conditions . Key steps include maintaining anhydrous conditions, optimizing stoichiometry, and using inert atmospheres to prevent side reactions. Researchers should validate reaction progress using thin-layer chromatography (TLC) or in situ spectroscopic monitoring.

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?